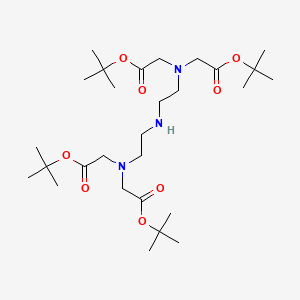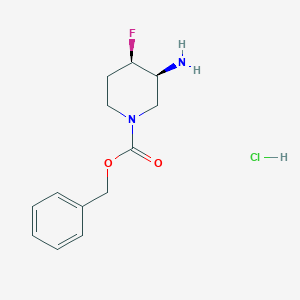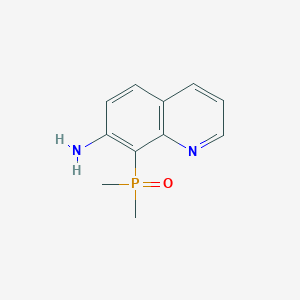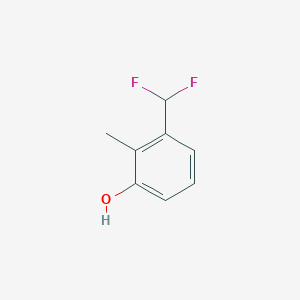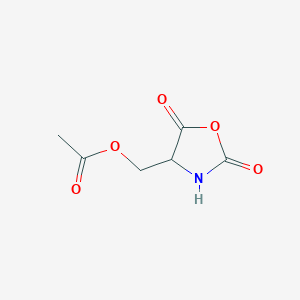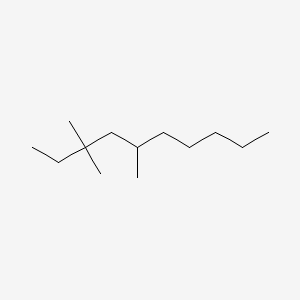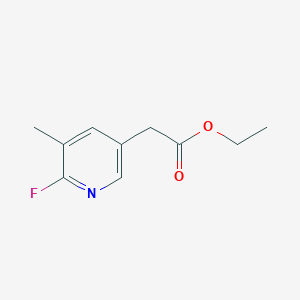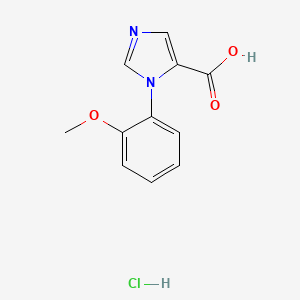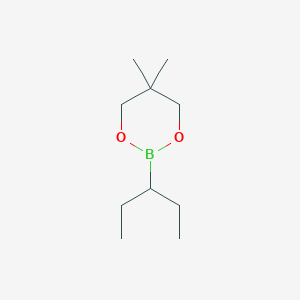
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols. One common method is the condensation of 5,5-dimethyl-1,3,2-dioxaborinane with pentan-3-ol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron center.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to borohydrides.
Substitution: The compound can participate in substitution reactions where the boron center is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Scientific Research Applications
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: The compound can be used in the development of boron-based drugs and therapeutic agents.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, which can influence biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaborinane: Lacks the pentan-3-yl group, resulting in different chemical properties.
5,5-Dimethyl-2-(ethyl)-1,3,2-dioxaborinane: Contains a shorter alkyl chain, affecting its reactivity and applications.
Uniqueness
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C10H21BO2 |
|---|---|
Molecular Weight |
184.09 g/mol |
IUPAC Name |
5,5-dimethyl-2-pentan-3-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO2/c1-5-9(6-2)11-12-7-10(3,4)8-13-11/h9H,5-8H2,1-4H3 |
InChI Key |
IFKSUFQFAGGBRG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


